Chiral Purity Comparison: (R)-Enantiomer vs. (S)-Enantiomer
The primary differentiation for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is its specific stereochemistry, which is critical for downstream applications. While direct, quantitative head-to-head purity comparisons are absent from the public literature, the enantiomer (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS 127744-28-9) is commercially available and is known to produce compounds with distinct biological activities compared to the (R)-form . The (R)-enantiomer is typically sourced with a purity of 95% or higher .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer; purity >= 95% |
| Comparator Or Baseline | (S)-enantiomer (CAS 127744-28-9); no quantitative data available |
| Quantified Difference | Opposite chirality leads to different biological activity |
| Conditions | Commercially available research compounds |
Why This Matters
Selection of the correct enantiomer is non-negotiable for achieving the desired stereochemical outcome in asymmetric synthesis.
